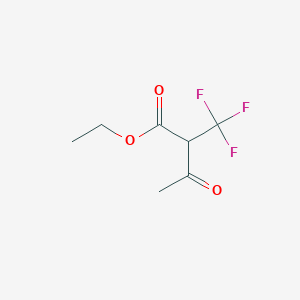

3-氧代-2-(三氟甲基)丁酸乙酯

描述

Synthesis Analysis

The synthesis of ethyl 3-oxo-2-(trifluoromethyl)butanoate and related compounds involves several chemical strategies, including regio- and stereo-specific preparations from precursor compounds. For instance, the synthesis of Ethyl 3-iodo-4,4,4-trifluoro-2(Z)-butenoate from ethyl 4,4,4-trifluoro-2-butynote through the Sonogashira reaction highlights the complexity and specificity required in these chemical syntheses (Qing & Zhang, 1997).

Molecular Structure Analysis

The molecular structure of ethyl 3-oxo-2-(trifluoromethyl)butanoate and its analogs has been a subject of detailed investigation using spectroscopic and diffractometric techniques. These studies have elucidated the polymorphic forms of related compounds, providing insight into their molecular conformations and the impact of trifluoromethyl groups on their structural properties (Vogt et al., 2013).

Chemical Reactions and Properties

This compound serves as a precursor for various chemical reactions, leading to the synthesis of diverse trifluoromethyl heterocycles. The versatility of ethyl 3-oxo-2-(trifluoromethyl)butanoate in reactions, such as those catalyzed by rhodium(II) or copper(II), demonstrates its utility in creating a wide range of trifluoromethyl-oxazoles, -thiazoles, -imidazoles, and other heterocycles (Honey et al., 2012).

Physical Properties Analysis

The physical properties of ethyl 3-oxo-2-(trifluoromethyl)butanoate, including its polymorphism, have been studied using various analytical techniques. These investigations provide valuable information on the material's phase behavior, crystallography, and thermodynamic properties, essential for its application in different domains.

Chemical Properties Analysis

The chemical properties of ethyl 3-oxo-2-(trifluoromethyl)butanoate, such as its reactivity towards nucleophiles, electrophiles, and various solvents, have been extensively researched. This compound's ability to undergo diverse chemical transformations underscores its significance in synthetic chemistry and its potential as a building block for pharmaceuticals and materials science.

For more in-depth information and further reading on ethyl 3-oxo-2-(trifluoromethyl)butanoate, including its synthesis, molecular structure, and chemical properties, the following references are recommended:

科学研究应用

药物合成

3-氧代-2-(三氟甲基)丁酸乙酯用于合成各种药物化合物。 三氟甲基是许多药物分子中的常见部分,因为它具有亲脂性,可以改善药物的药代动力学性质 。该化合物在合成更复杂的活性药物成分 (API) 分子中用作前体。

安全和危害

The compound is classified under the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H227, H315, H319, and H335 . Precautionary statements include P210, P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, and P501 .

属性

IUPAC Name |

ethyl 3-oxo-2-(trifluoromethyl)butanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9F3O3/c1-3-13-6(12)5(4(2)11)7(8,9)10/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQRYRSMBPVPPMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C(=O)C)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40336759 | |

| Record name | Ethyl 3-oxo-2-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

116046-53-8 | |

| Record name | Ethyl 3-oxo-2-(trifluoromethyl)butanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40336759 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

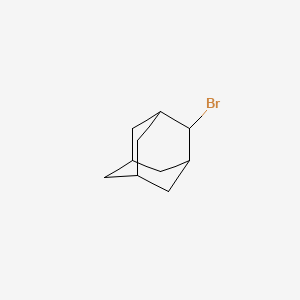

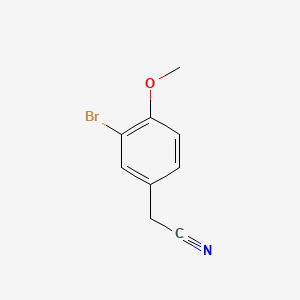

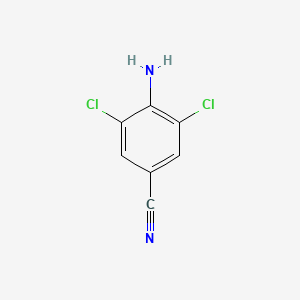

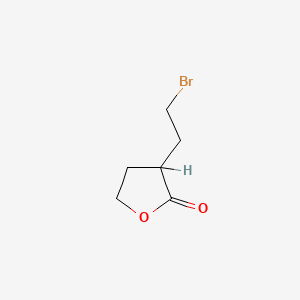

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

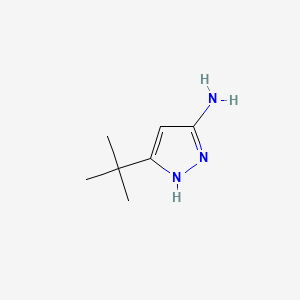

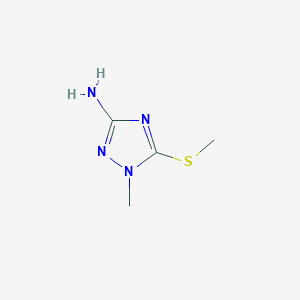

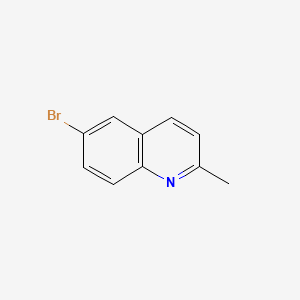

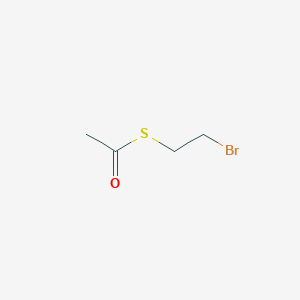

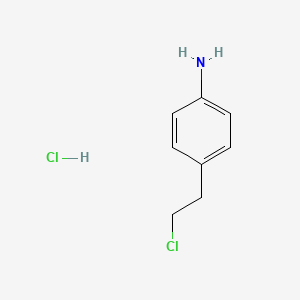

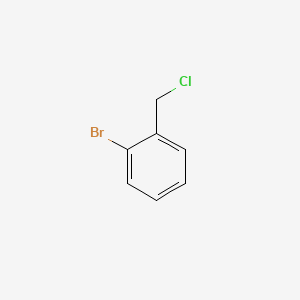

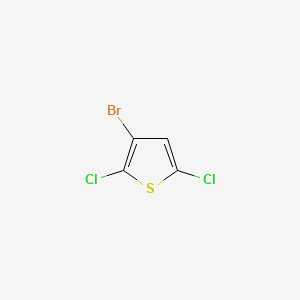

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![9-Azabicyclo[3.3.1]nonane hydrochloride](/img/structure/B1268067.png)

![8-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B1268068.png)